molecular formula C8H18Cl2N2 B591862 (R)-1,3'-Bipyrrolidine dihydrochloride CAS No. 913702-34-8

(R)-1,3'-Bipyrrolidine dihydrochloride

Cat. No.: B591862
CAS No.: 913702-34-8
M. Wt: 213.146
InChI Key: BLXKBIQXWILCIT-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its two pyrrolidine rings, which are connected by a single bond, and its chiral center, which imparts unique stereochemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3’-Bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C to ensure the formation of ®-3-aminopiperidine, which is then reacted with hydrochloric acid to yield ®-1,3’-Bipyrrolidine dihydrochloride .

Industrial Production Methods

Industrial production of ®-1,3’-Bipyrrolidine dihydrochloride often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired enantiomeric purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions

®-1,3’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,3’-Bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Levocetirizine dihydrochloride: Another chiral compound with antihistamine properties.

    Cetirizine dihydrochloride: A racemic mixture used for similar therapeutic purposes.

Uniqueness

®-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration and the presence of two pyrrolidine rings. This structure imparts distinct stereochemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKBIQXWILCIT-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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